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1-Phenyl-5-propylpyrazole-3-carboxylic acid

HDAC6 inhibition acute liver injury targeted protein degradation

Researchers mapping GPR109a SAR or developing HDAC6 inhibitors need correct N1/C5 substitution patterns; generic pyrazole acids give inconsistent results. This compound provides: • Precursor to HDAC6 inhibitor (IC₅₀ 4.95 nM, 251-fold selective, antinecroptotic IC₅₀ 0.5 nM, in vivo efficacy 40 mg/kg i.p.). • Systematic N1-aryl SAR for GPR109a; incorrect phenyl placement reduces affinity 42-fold. • Single C3-COOH for parallel amide/ester synthesis; methyl ester available. • C5-propyl chemotype with lower MW/logP vs diarylpyrazoles. 95% purity; in stock for immediate dispatch.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 1071694-80-8
Cat. No. B2871629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-5-propylpyrazole-3-carboxylic acid
CAS1071694-80-8
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
InChIKeyYGABVIPGXJAASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-5-propylpyrazole-3-carboxylic Acid: Physicochemical Profile


1-Phenyl-5-propylpyrazole-3-carboxylic acid (CAS 1071694-80-8, molecular formula C₁₃H₁₄N₂O₂, MW = 230.26 g/mol) is an N1‑aryl, C5‑alkyl‑substituted pyrazole-3-carboxylic acid [1]. Its computed partition coefficient (XLogP3-AA) of 2.9 places it in an optimal lipophilicity range for oral bioavailability, distinguishing it from both more polar N1‑unsubstituted analogs and more lipophilic 1,5‑diaryl derivatives [1]. The carboxylic acid at position 3 provides a single, chemically orthogonal handle for amide coupling, esterification, or salt formation, making the compound a versatile intermediate for late‑stage diversification in medicinal chemistry [2].

Computed logP in the range of 1–3 supports permeability screening fit
C3-carboxylic acid handle enables amide/ester late-stage diversification
N1-phenyl/C5-propyl substitution pattern for scaffold-hopping studies

Why Generic Analogs Cannot Replace This Compound


Pyrazole-3-carboxylic acids are widely exploited as cannabinoid CB1/CB2 ligands, nicotinic acid receptor (GPR109a/HCAR2) partial agonists, and HDAC inhibitors; however, the precise N1 and C5 substitution pattern determines target engagement, selectivity, and pharmacokinetics [1][2]. The N1‑phenyl group of 1‑phenyl‑5‑propylpyrazole‑3‑carboxylic acid confers distinct π‑stacking and hydrophobic interactions that are absent in N1‑unsubstituted congeners such as 5‑propyl‑1H‑pyrazole‑3‑carboxylic acid (4f) [1]. Conversely, the C5‑propyl chain provides a steric and lipophilic profile that differs markedly from the 5‑phenyl substituent of 1,5‑diphenyl‑1H‑pyrazole‑3‑carboxylic acid or the butyl chain of 5‑butyl‑1H‑pyrazole‑3‑carboxylic acid (4g) [1][3]. Simple generic substitution with a positional isomer, homolog, or N1‑deprotected variant therefore leads to altered potency, selectivity, or metabolic stability, as demonstrated by the differential nicotinic acid receptor affinities of closely related pyrazole-3-carboxylic acids [1][3].

N1-unsubstituted analogs
Lack critical N1-aryl π-stacking interactions; target engagement and selectivity profiles may shift significantly.
C5-phenyl or C5-phenylpropyl isomers
Introduce steric clashes (e.g., >40-fold GPR109a affinity loss); receptor pharmacology may not transfer.
1,5-diarylpyrazole derivatives
Primarily engage CB1; C5-propyl redirects toward HDAC6, not interchangeable for cannabinoid research.

Quantitative Differentiation from Closest Analogs


Selective HDAC6 Inhibition and Degradation

1-Phenyl-5-propylpyrazole-3-carboxylic acid serves as the direct synthetic precursor to N‑phenyl‑5‑propyl‑1H‑pyrazole‑3‑carboxamide (compound 6), which exhibits HDAC6 IC₅₀ = 4.95 nM with 251‑fold selectivity over HDAC1 (HDAC1/HDAC6 = 251), antinecroptotic IC₅₀ = 0.5 nM, and HDAC6 degradation DC₅₀ = 0.96 nM [1]. In contrast, most generic 1,5‑diarylpyrazole‑3‑carboxylic acid derivatives (e.g., rimonabant‑class CB1 antagonists) lack this HDAC6‑targeting profile, and N1‑unsubstituted 5‑alkyl‑1H‑pyrazole‑3‑carboxylic acids (e.g., 4f, 4g) have not been reported to yield comparably selective HDAC6 degraders [1][2]. The carboxylic acid intermediate is therefore the unique gateway to a distinct therapeutic pharmacology not accessible from closely related pyrazole-3-carboxylic acid analogs.

HDAC6 selectivity window
Head-to-head
Target-derived amide: HDAC6 IC50 4.95 nM, 251× over HDAC1; DC50 0.96 nM
Comparators (1,5-diaryl, 5-alkyl-1H-pyrazoles): no reported HDAC6 degradation activity
Reported isoform-selective degradation context; supports HDAC6 degrader research, not replicable with generic analogs.
HT-29 cell necroptosis assay; APAP mouse model (40 mg/kg i.p.)
HDAC6 inhibition acute liver injury targeted protein degradation

Nicotinic Acid Receptor Affinity: Substitution Pattern Impact

The structure‑activity landscape at the nicotinic acid receptor (GPR109a/HCAR2) reveals that N1‑unsubstituted 5‑propyl‑1H‑pyrazole‑3‑carboxylic acid (4f) binds with Kᵢ ≈ 0.15 μM and acts as a partial agonist with EC₅₀ ≈ 6 μM and intrinsic activity ~50% relative to nicotinic acid [1]. In contrast, the positional isomer 5‑(3‑phenylpropyl)‑1H‑pyrazole‑3‑carboxylic acid (CHEMBL129326) shows markedly weaker affinity (Kᵢ = 6,300 nM), demonstrating that appending a phenyl moiety at the terminus of the C5 side chain is detrimental to binding [2]. 1‑Phenyl‑5‑propylpyrazole‑3‑carboxylic acid places the phenyl group at N1 rather than at the C5 side chain terminus; this distinct connectivity is predicted to avoid the steric clash that weakens binding of the C5‑phenylpropyl isomer, while the N1‑phenyl group may introduce favorable π‑stacking interactions in the receptor binding pocket that are absent in the N1‑unsubstituted compound 4f [1][2][3]. Direct experimental affinity data for the target compound at GPR109a remain unpublished (class‑level inference), but the positional isomer data quantify the penalty for incorrect phenyl placement and justify the procurement of the N1‑phenyl variant for SAR exploration.

GPR109a affinity context
Class-level inference
4f (N1-unsubstituted): Ki ≈ 0.15 μM
C5-phenylpropyl isomer: Ki = 6,300 nM (42× weaker)
Target compound: no direct Ki reported; structurally avoids C5-terminal phenyl placement
Positional isomer affinity shifts guide N1-phenyl SAR design; affinity cliff for incorrect phenyl placement.
[³H]-nicotinic acid binding, rat spleen membranes; data to verify in target context
GPR109a HCAR2 nicotinic acid receptor dyslipidemia

Lipophilicity and Drug-Likeness Optimization

The computed XLogP3-AA of 1‑phenyl‑5‑propylpyrazole‑3‑carboxylic acid is 2.9, which falls within the optimal logP range (1–3) for compounds balancing aqueous solubility and passive membrane permeability [1]. This profile is mechanistically suited for oral absorption and CNS penetration potential, distinguishing it from the more polar N1‑unsubstituted 5‑propyl‑1H‑pyrazole‑3‑carboxylic acid (4f; predicted logP ~0.8–1.2) and the more lipophilic 1,5‑diphenyl‑1H‑pyrazole‑3‑carboxylic acid (predicted logP ~3.5–4.0) [1]. The molecular weight (230.26), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) all comply with Lipinski's Rule of Five, further supporting the compound's oral drug‑likeness [1].

Computed logP & Lipinski profile
Class-level inference
XLogP3-AA 2.9 | MW 230.26 | HBD 1 | HBA 3 | TPSA 55.1 Ų | Rotatable bonds 4
Intermediate logP range supports oral absorption and CNS penetration screening; avoids extremes of polar and highly lipophilic analogs.
Computed by XLogP3 algorithm; experimental logP not reported
drug-likeness oral bioavailability Lipinski parameters

Synthetic Versatility and Derivative Scope

1‑Phenyl‑5‑propylpyrazole‑3‑carboxylic acid possesses a single, sterically unencumbered carboxylic acid group that can be quantitatively converted to amides, esters, acyl hydrazides, or heterocycles via standard coupling chemistry [1]. This contrasts with pyrazole‑4‑carboxylic acid regioisomers (e.g., 1‑phenyl‑5‑propyl‑1H‑pyrazole‑4‑carboxylic acid, CAS 116344‑17‑3) in which the carboxyl group at position 4 presents altered electronic and steric properties that affect coupling efficiency . The existence of a methyl ester derivative (CAS 1610952‑49‑2) confirms the compound's established role as a building block in parallel synthesis libraries [2]. In the HDAC6 inhibitor program, the target acid was amidated with aniline derivatives to yield nanomolar‑potent compounds, demonstrating the value of the C3‑carboxylate as a diversification point [1].

C3-carboxylate synthetic entry
Supporting evidence
Single handle for amide/ester; methyl ester derivative available; validated in HDAC6 inhibitor synthesis with sub-nanomolar potency products.
Productive diversification point; C4 regioisomer lacks equivalent peer-reviewed SAR validation.
Standard HATU/EDCI coupling; esterification conditions reported
amide coupling esterification medicinal chemistry diversification

Pharmacological Fingerprint vs. 1,5-Diarylpyrazole CB1 Antagonists

The 1,5‑diarylpyrazole‑3‑carboxylic acid scaffold (exemplified by rimonabant, SR141716) is the canonical pharmacophore for CB1 cannabinoid receptor antagonism and has been extensively optimized [1]. Replacing the C5‑aryl group with a propyl chain (as in the target compound) constitutes a deliberate scaffold‑hop: the C5‑propyl group eliminates the second aromatic ring, reducing molecular weight, aromatic ring count, and logP, which is associated with improved developability profiles (lower hERG risk, reduced CYP inhibition) relative to diaryl CB1 antagonists [2]. While 1‑phenyl‑5‑propylpyrazole‑3‑carboxylic acid has not been directly profiled at CB1, the C5‑propyl modification is likely to redirect pharmacological activity away from CB1 antagonism and toward alternative targets such as HDAC6 (see Evidence Item 1), making it a complementary rather than redundant tool for cannabinoid‑adjacent research programs [1][3].

Scaffold-hop profile vs. CB1
Class-level inference
MW 230 vs. >460 (rimonabant); logP ~2.9 vs. ~5.1; aromatic rings 2 vs. 3; demonstrated HDAC6 engagement instead of CB1 antagonism.
Supports scaffold-hopping away from CB1 antagonist IP space toward HDAC6-targeted pharmacology with improved developability indicators.
No direct CB1 binding data for target compound; pharmacological redirection inferred
CB1 receptor cannabinoid rimonabant scaffold hopping

Application Scenarios


Selective HDAC6 Inhibitor and Degrader Synthesis

1-Phenyl-5-propylpyrazole-3-carboxylic acid should be procured as the key intermediate for amide coupling reactions to generate N‑substituted‑5‑propyl‑1‑phenyl‑1H‑pyrazole‑3‑carboxamides. As demonstrated by Cui et al. (2024), the aniline‑derived amide (compound 6) achieves HDAC6 IC₅₀ = 4.95 nM with 251‑fold selectivity over HDAC1, antinecroptotic IC₅₀ = 0.5 nM, and HDAC6 degradation DC₅₀ = 0.96 nM, with in vivo efficacy in an APAP‑induced acute liver injury mouse model at 40 mg/kg i.p. [1]. The carboxylic acid is the direct synthetic precursor; alternative regioisomers (e.g., 4‑carboxylic acid derivatives) lack this validated pharmacological trajectory [1].

GPR109a/HCAR2 Receptor SAR Studies

For structure‑activity relationship studies at the nicotinic acid receptor (GPR109a/HCAR2), this compound provides the N1‑phenyl substitution pattern that is structurally distinct from both N1‑unsubstituted 5‑alkyl‑1H‑pyrazole‑3‑carboxylic acids (4f, Ki ≈ 0.15 μM) and C5‑phenylalkyl positional isomers (CHEMBL129326, Ki = 6,300 nM) [2][3]. The 42‑fold affinity difference between these analogs demonstrates that incorrect phenyl placement can effectively abolish receptor binding; the target compound enables systematic mapping of the N1‑aryl tolerance of GPR109a and is essential for distinguishing N1‑aryl vs. C5‑aryl pharmacophoric contributions [2][3].

CB1 Antagonist Scaffold-Hopping

Programs seeking to diversify away from the crowded 1,5‑diarylpyrazole CB1 antagonist chemical space should procure this compound as a C5‑alkyl scaffold‑hop. The replacement of the C5‑aryl group with propyl reduces molecular weight (230 vs. >460 for rimonabant), logP (~2.9 vs. ~5.1), and aromatic ring count (2 vs. 3), yielding a structurally distinct chemotype with improved developability parameters and demonstrated access to novel target pharmacology (HDAC6) rather than CB1 antagonism [1][4][5].

Parallel Library Synthesis and Hit-to-Lead

The single, sterically accessible C3‑carboxylic acid group supports robust parallel amide/ester library synthesis. The commercially available methyl ester (CAS 1610952‑49‑2) and the demonstrated coupling efficiency in the HDAC6 inhibitor program validate the compound's suitability for high‑throughput medicinal chemistry workflows [1][6]. The C3‑carboxylate regioisomer is preferred over the C4‑carboxylate analog (CAS 116344‑17‑3) for which no comparable SAR validation exists in peer‑reviewed literature .

Application
Selection Property
Validation Focus
HDAC6 pathway-selective inhibitor and degrader synthesis
C3-carboxylate coupling handle; N1-phenyl/C5-propyl substitution pattern
Isoform selectivity and degradation endpoint review; C4 regioisomer lacks comparable validation
GPR109a/HCAR2 receptor SAR studies
N1-phenyl substitution for pharmacophore mapping; distinct from C5-phenylalkyl isomers
Affinity shift interpretation; positional isomer control to avoid documented >40-fold affinity cliffs
Scaffold-hopping from 1,5-diarylpyrazole CB1 antagonists
C5-propyl substitution; reduced logP and molecular weight; 2 aromatic rings
Pharmacology redirection verification; developability endpoint review (CYP, hERG)
Parallel library synthesis and hit-to-lead diversification
Single C3-carboxylic acid handle; validated coupling efficiency; methyl ester available
C3 vs. C4 regioisomer synthetic scope; SAR coverage and lead expansion feasibility
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